molecular formula C6H8N2O3 B034746 (3aR,4S,6aS)-4-methoxy-3,3a,4,6a-tetrahydrofuro[3,4-c]pyrazol-6-one CAS No. 108858-40-8

(3aR,4S,6aS)-4-methoxy-3,3a,4,6a-tetrahydrofuro[3,4-c]pyrazol-6-one

Cat. No.: B034746
CAS No.: 108858-40-8
M. Wt: 156.14 g/mol
InChI Key: KIZJEVDFKXIHKV-IWGUZYHVSA-N
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Description

6H-Furo[3,4-c]pyrazol-6-one,3,3a,4,6a-tetrahydro-4-methoxy-,(3aR,4S,6aS)-rel-(9CI) is a complex organic compound with the molecular formula C6H8N2O3 and a molecular weight of 156.14 g/mol This compound is characterized by its unique furo[3,4-c]pyrazol-6-one structure, which includes a tetrahydro-4-methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6H-Furo[3,4-c]pyrazol-6-one,3,3a,4,6a-tetrahydro-4-methoxy-,(3aR,4S,6aS)-rel-(9CI) typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

6H-Furo[3,4-c]pyrazol-6-one,3,3a,4,6a-tetrahydro-4-methoxy-,(3aR,4S,6aS)-rel-(9CI) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

6H-Furo[3,4-c]pyrazol-6-one,3,3a,4,6a-tetrahydro-4-methoxy-,(3aR,4S,6aS)-rel-(9CI) has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6H-Furo[3,4-c]pyrazol-6-one,3,3a,4,6a-tetrahydro-4-methoxy-,(3aR,4S,6aS)-rel-(9CI) involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6H-Furo[3,4-c]pyrazol-6-one,3,3a,4,6a-tetrahydro-4-methoxy-,(3aR,4S,6aS)-rel-(9CI) is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

108858-40-8

Molecular Formula

C6H8N2O3

Molecular Weight

156.14 g/mol

IUPAC Name

(3aR,4S,6aS)-4-methoxy-3,3a,4,6a-tetrahydrofuro[3,4-c]pyrazol-6-one

InChI

InChI=1S/C6H8N2O3/c1-10-6-3-2-7-8-4(3)5(9)11-6/h3-4,6H,2H2,1H3/t3-,4+,6+/m1/s1

InChI Key

KIZJEVDFKXIHKV-IWGUZYHVSA-N

SMILES

COC1C2CN=NC2C(=O)O1

Isomeric SMILES

CO[C@@H]1[C@@H]2CN=N[C@@H]2C(=O)O1

Canonical SMILES

COC1C2CN=NC2C(=O)O1

Synonyms

6H-Furo[3,4-c]pyrazol-6-one,3,3a,4,6a-tetrahydro-4-methoxy-,(3aR,4S,6aS)-rel-(9CI)

Origin of Product

United States

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